T56-LIMKi

描述

T56-LIMKi is a LIMK2 inhibitor . It reduces phosphorylated cofilin and induces disassembly of actin stress fibers in NF1-/- MEFs cells . It inhibits the growth of Panc-1 cells with an IC50 of 35.2 μM .

Synthesis Analysis

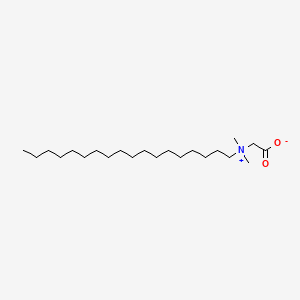

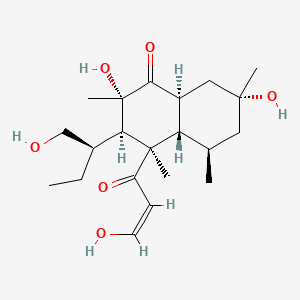

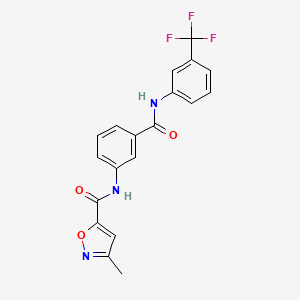

T56-LIMKi was not found using a traditional medicinal chemistry strategy using small molecule synthesis and structure activity relationships. Instead, it was reported through a molecular modelling approach .Molecular Structure Analysis

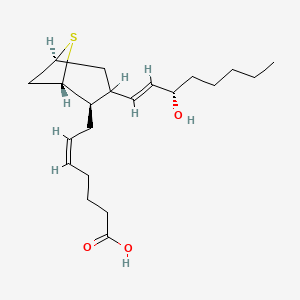

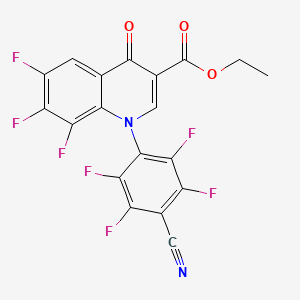

The molecular formula of T56-LIMKi is C19H14F3N3O3 . Its molecular weight is 389.33 . The NMR data is consistent with its structure .Chemical Reactions Analysis

T56-LIMKi has been shown to have no inhibitory activity against either LIMK1 or 2 (or their PAK-phosphorylated forms), nor does it show any cellular activity against either enzyme in the NanoBRET assay .Physical And Chemical Properties Analysis

T56-LIMKi is a solid substance . Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.33 .科学研究应用

癌症研究与治疗

T56-LIMKi,一种新型的LIM激酶抑制剂,在癌症研究和治疗中显示出显著的潜力。它特异性地抑制LIMK2,并且几乎不与LIMK1发生交叉反应。这种特异性对于靶向癌细胞而不影响正常细胞功能至关重要。研究表明,T56-LIMKi能够降低磷酸化的cofilin水平,从而抑制包括胰腺癌、胶质瘤和施万瘤在内的各种癌细胞系的生长。值得注意的是,在使用胰腺癌细胞系Panc-1的小鼠异种移植模型中,T56-LIMKi成功减小了肿瘤大小和磷酸化cofilin水平,表明其作为癌症治疗候选药物的潜力 (Rak et al., 2014)。

中风中的神经保护

在神经学领域,T56-LIMKi在缺血性中风背景下展现出显著的神经保护效果。在一项涉及小鼠光凝血性中风模型的研究中,T56-LIMKi显著减小了梗死体积,并改善了受影响区域神经元的存活。这种改善在中风后的第7天和第14天观察到,表明该化合物作为抗中风药物的潜力。其机制涉及抑制LIMK2,有助于神经保护和限制脑部损伤的传播 (Demyanenko & Uzdensky, 2021)。

治疗神经纤维瘤和癌症的潜力

T56-LIMKi还被确定为治疗神经纤维瘤和癌症的潜在药物。它抑制LIMK1/2激酶活性,阻断cofilin的磷酸化,导致肌动蛋白的切断,从而抑制肿瘤细胞的迁移、生长和集落形成。此外,当与Ras抑制剂Salirasib结合时,T56-LIMKi的效果得到增强,表明有协同作用。这种组合靶向不同影响细胞运动性和增殖的途径,为治疗神经纤维瘤和癌症等疾病提供了一种新方法 (Mashiach-Farkash et al., 2012)。

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKFRPKSAWELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T56-LIMKi | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B1681122.png)

![2-(2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1681128.png)